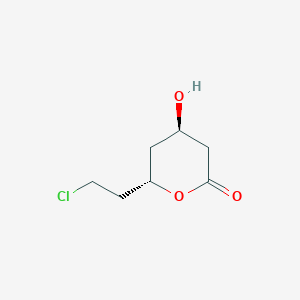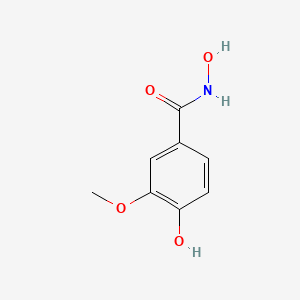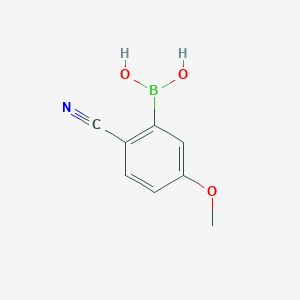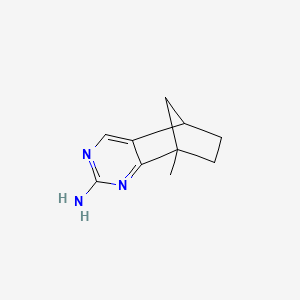
4-Chloro-3-methoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxypyridine hydrochloride typically involves the chlorination of 3-methoxypyridine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 3-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include 3-methoxypyridine-4-carboxylic acid.
Reduction: The major product is 3-methoxypyridine.
Scientific Research Applications
4-Chloro-3-methoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylpyridine hydrochloride
- 4-Methoxypyridine-3-boronic acid hydrochloride
Uniqueness
4-Chloro-3-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and methoxy groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance.
Properties
Molecular Formula |
C6H7Cl2NO |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
4-chloro-3-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |
InChI Key |
VYQUELGIMZGAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)


![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)








